molecular formula C10H21ClSi B101124 7-Octenyldimethylchlorosilane CAS No. 17196-12-2

7-Octenyldimethylchlorosilane

Cat. No.: B101124
CAS No.: 17196-12-2
M. Wt: 204.81 g/mol
InChI Key: HLLCZAYJBZAXFU-UHFFFAOYSA-N
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Description

7-Octenyldimethylchlorosilane is an organosilicon compound with the molecular formula C10H21ClSi. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and surface modification processes. The compound is characterized by the presence of a chlorosilane group attached to a dimethyl-substituted octene chain, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Octenyldimethylchlorosilane can be synthesized through the reaction of 1-octene with chlorodimethylsilane. The reaction typically occurs in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions. The general reaction scheme is as follows:

1-Octene+ChlorodimethylsilaneCatalystThis compound\text{1-Octene} + \text{Chlorodimethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} 1-Octene+ChlorodimethylsilaneCatalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to ensure the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

7-Octenyldimethylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorosilane group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding siloxanes, silamines, or silthioethers.

    Addition Reactions: The double bond in the octene chain can participate in addition reactions, such as hydrosilylation, where hydrogen and silicon atoms are added across the double bond.

    Polymerization Reactions: The compound can be used in surface-initiated ring-opening metathesis polymerization (SI-ROMP) to create polymeric materials with specific properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with or without a catalyst.

    Addition Reactions: Hydrosilylation reactions often require a platinum or rhodium catalyst and are conducted at elevated temperatures.

    Polymerization Reactions: SI-ROMP reactions are initiated using a metathesis catalyst, such as Grubbs’ catalyst, under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Siloxanes, silamines, and silthioethers.

    Addition Reactions: Hydrosilylated products with added hydrogen and silicon atoms.

    Polymerization Reactions: Polymeric materials with tailored surface properties.

Scientific Research Applications

7-Octenyldimethylchlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and surface modification to introduce silane groups onto various substrates.

    Biology: Employed in the functionalization of biomolecules and surfaces for bioanalytical applications.

    Medicine: Utilized in the development of drug delivery systems and medical devices with modified surface properties.

    Industry: Applied in the production of coatings, adhesives, and sealants to enhance material properties such as adhesion, hydrophobicity, and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    Trimethylchlorosilane: Similar in structure but with three methyl groups instead of an octene chain.

    Octyldimethylchlorosilane: Similar but lacks the double bond in the octene chain.

    Vinyltrimethylsilane: Contains a vinyl group instead of an octene chain.

Uniqueness

7-Octenyldimethylchlorosilane is unique due to the presence of both a chlorosilane group and a double bond in the octene chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and surface modification.

Properties

IUPAC Name

chloro-dimethyl-oct-7-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLCZAYJBZAXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066172
Record name Chlorodimethyloct-7-en-1-ylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17196-12-2
Record name Chlorodimethyl-7-octen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17196-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodimethyl-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethyl-7-octen-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorodimethyloct-7-en-1-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyloct-7-en-1-ylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-OCTENYLDIMETHYLCHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-Octenyldimethylchlorosilane interact with wood fiber to modify its surface properties?

A: this compound (7-ODMCS) reacts with the hydroxyl groups present on the surface of wood fibers. [] This reaction forms strong covalent bonds between the silicon atom of 7-ODMCS and the oxygen atom of the hydroxyl group, effectively grafting the silane molecule onto the fiber surface. [] This process, known as silanization, replaces the hydrophilic hydroxyl groups with hydrophobic octenyldimethyl groups. As a result, the modified wood fiber exhibits increased hydrophobicity, as demonstrated by its improved dispersion in toluene. []

Q2: What is the significance of the terminal olefin functionality in this compound for preparing wood fiber-polypropylene hybrids?

A: The terminal olefin functionality in 7-ODMCS plays a crucial role in the in-situ polymerization of propylene during the preparation of wood fiber-polypropylene hybrids. [] This terminal double bond can participate in the polymerization reaction alongside propylene monomers, leading to the formation of a copolymer where polypropylene chains are chemically bonded to the modified wood fiber surface. [] This covalent linkage between the fiber and the polymer matrix is responsible for the enhanced properties of the resulting hybrid material. In contrast, using n-Octyldimethylchlorosilane (n-ODMCS), which lacks the terminal olefin, doesn't allow for copolymerization, confirming the specific role of the olefin group in 7-ODMCS. []

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